molecular formula C27H16N4O4 B3634109 6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

Cat. No.: B3634109
M. Wt: 460.4 g/mol
InChI Key: KOCAGHHMBBTUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its pyrrolo[3,4-b]pyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of multiple functional groups, including dioxo and phenyl groups, contributes to its reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

The synthesis of 6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic pyrrolo[3,4-b]pyridine structure.

    Introduction of the Dioxo Groups: The dioxo groups are introduced through oxidation reactions using suitable oxidizing agents.

    Attachment of the Phenyl Groups: The phenyl groups are attached via substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct placement of all functional groups.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules, leading to the formation of larger structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Modulation of Gene Expression: It can influence the expression of certain genes, leading to changes in cellular function and behavior.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

6-[4-[[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl]methyl]phenyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N4O4/c32-24-20-3-1-13-28-22(20)26(34)30(24)18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)31-25(33)21-4-2-14-29-23(21)27(31)35/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCAGHHMBBTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)N=CC=C6)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 2
6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 3
6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 4
6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 5
6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
Reactant of Route 6
6-{4-[(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL)METHYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

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